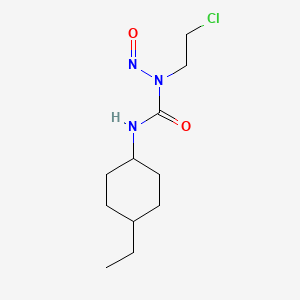

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea

Description

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea is a chloroethylnitrosourea compound with the molecular formula C₁₁H₂₀ClN₃O₂ and an average molecular mass of 261.750 g/mol . Its structure includes a 2-chloroethyl group and a 4-ethylcyclohexyl substituent, which influence its lipophilicity and pharmacokinetic properties. The compound is known by multiple names, including Urea, N-(2-chloroethyl)-N′-(4-ethylcyclohexyl)-N-nitroso (English) and 1-(2-Chlorethyl)-3-(4-ethylcyclohexyl)-1-nitrosoharnstoff (German). It has CAS registries 33021-95-3, 51795-04-1, and 5463-22-9 .

Chloroethylnitrosoureas are alkylating agents used in cancer chemotherapy, acting via DNA cross-linking and carbamoylation of proteins. This compound’s structural features, such as the 4-ethylcyclohexyl group, distinguish it from analogs like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU) and 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea (MeCCNU).

Properties

CAS No. |

33021-95-3 |

|---|---|

Molecular Formula |

C11H20ClN3O2 |

Molecular Weight |

261.75 g/mol |

IUPAC Name |

1-(2-chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea |

InChI |

InChI=1S/C11H20ClN3O2/c1-2-9-3-5-10(6-4-9)13-11(16)15(14-17)8-7-12/h9-10H,2-8H2,1H3,(H,13,16) |

InChI Key |

LQLUPFNKVIUCFJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NC(=O)N(CCCl)N=O |

Origin of Product |

United States |

Preparation Methods

Formation of 1-(2-Hydroxyethyl)-3-(4-ethylcyclohexyl)urea Intermediate

-

- Ethanolamine (2-aminoethanol)

- 4-Ethylcyclohexyl isocyanate (prepared or commercially available)

Reaction:

Ethanolamine reacts with 4-ethylcyclohexyl isocyanate to form 1-(2-hydroxyethyl)-3-(4-ethylcyclohexyl)urea via nucleophilic addition of the amine to the isocyanate group.Conditions:

Typically carried out in anhydrous organic solvents (e.g., dichloromethane or tetrahydrofuran) under inert atmosphere to prevent moisture interference.

Halogenation: Conversion of Hydroxyl to Chloroethyl

Reagents:

Thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) is used to replace the hydroxyl group with chlorine, yielding 1-(2-chloroethyl)-3-(4-ethylcyclohexyl)urea.Mechanism:

The hydroxyl group is converted to a good leaving group by forming an intermediate chlorosulfite, which then undergoes substitution by chloride ion.Conditions:

Reaction is performed under anhydrous conditions, often at low temperature to avoid side reactions.

Nitrosation: Formation of the Nitrosourea

Reagents:

Sodium nitrite (NaNO2) in the presence of formic acid or other non-aqueous acidic media.Reaction:

The urea nitrogen undergoes nitrosation to form the nitrosourea group, completing the synthesis of this compound.Conditions:

The reaction is typically done at low temperatures (0-5°C) to control the rate and prevent decomposition.

Summary Table of Preparation Steps

| Step No. | Reaction Stage | Starting Material(s) | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Urea formation | Ethanolamine + 4-ethylcyclohexyl isocyanate | Anhydrous solvent, inert atmosphere | 1-(2-Hydroxyethyl)-3-(4-ethylcyclohexyl)urea |

| 2 | Halogenation (Hydroxyl → Cl) | 1-(2-Hydroxyethyl)-3-(4-ethylcyclohexyl)urea | Thionyl chloride (SOCl2), low temp | 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea |

| 3 | Nitrosation | 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)urea | Sodium nitrite + formic acid, 0-5°C | This compound |

Research Discoveries and Analytical Data

Structural Confirmation:

Although detailed crystallographic data is more available for related compounds (e.g., 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea), the nitrosourea moiety in this compound is expected to adopt a similar conformation with the cyclohexyl ring in chair form and the nitrosourea group twisted relative to it.Purity and Quantification:

Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) have been developed for related intermediates and nitrosoureas, ensuring high purity and structural integrity during synthesis.Safety Note:

Due to the alkylating and potentially hazardous nature of nitrosoureas, strict control of reaction conditions and protective measures are essential in the synthesis process.

Alternative Synthetic Considerations

- The use of 1-chloroethyl cyclohexyl carbonate as an intermediate has been explored in related syntheses, where the carbonate acts as a precursor for introducing the chloroethyl group under milder conditions. However, specific applications of this intermediate for this compound require further experimental validation.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrosourea moiety to amines.

Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the compound.

Reduction: Amines and other reduced forms.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

While the search results do not provide information specifically for the applications of "1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea," they do offer insights into related compounds and their uses, particularly in cancer treatment. This information can help infer potential applications and properties of the target compound.

Understanding Nitrosoureas

this compound belongs to the nitrosourea class of compounds, known for their alkylating properties, making them useful in medicinal chemistry, especially in cancer treatment. These compounds have both a nitroso group and urea functionality, which gives them unique reactivity and potential biological applications.

Related Compounds and Applications

Several related nitrosoureas are mentioned in the search results, which can provide context for the potential applications of this compound:

- N-Ethyl-N-nitrosourea: A potent mutagen used in cancer research.

- Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso: Has similar alkylating properties and is used in similar applications as other nitrosoureas.

- Urea, 3-(4-ethylcyclohexyl)-1-(2-fluoroethyl)-1-nitroso: This compound has demonstrated biological activity linked to its role as an alkylating agent and is explored for anticancer activity.

MeCCNU (1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea)

MeCCNU, a related nitrosourea, has been determined to be an effective antitumor agent . Its molecular structure shows a cyclohexyl ring in the chair conformation, with the nitrosourea moiety twisted approximately 90 degrees from the cyclohexyl ring .

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, which can lead to the formation of cross-links and subsequent disruption of DNA replication and transcription. This compound targets rapidly dividing cells, making it a potential candidate for cancer treatment. The molecular pathways involved include the activation of DNA damage response mechanisms and apoptosis.

Comparison with Similar Compounds

Structural Variations and Lipophilicity

The N-3 substituent (cyclohexyl, methylcyclohexyl, or ethylcyclohexyl) significantly impacts lipophilicity and tissue distribution:

- CCNU : Cyclohexyl group (moderate lipophilicity).

- MeCCNU : Trans-4-methylcyclohexyl group (higher lipophilicity than CCNU).

- 1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea : 4-ethylcyclohexyl group (highest lipophilicity in this subgroup).

Increased lipophilicity enhances blood-brain barrier penetration, making MeCCNU and ethylcyclohexyl derivatives more effective in treating brain tumors .

Cytotoxic Activity and Mechanisms

In Vitro Cytotoxicity

- Dose-Response Similarities: All chloroethylnitrosoureas (including CCNU, MeCCNU, and the target compound) exhibit comparable cytotoxic activity against 9L rat glioma cells when normalized for drug decomposition rates .

- Cell Cycle Dependence :

DNA Damage and Repair

- Cross-Link Formation: All analogs induce DNA cross-links, but repair efficiency varies.

- Enzyme Inhibition : Nitrosoureas inhibit DNA polymerase II, but their isocyanate decomposition products (e.g., cyclohexyl isocyanate) are more potent inhibitors .

Degradation Pathways and Alkylation

- Common Intermediate: Degradation of CCNU and MeCCNU generates 2-chloroethanol and 2-chloroethyl carbonium ions, which alkylate DNA .

- Degradation Rate : MeCCNU remains cytotoxic longer (>24 hours) than BCNU and CCNU, which degrade rapidly .

Pharmacokinetics and Clinical Efficacy

| Parameter | CCNU | MeCCNU | This compound |

|---|---|---|---|

| Half-Life | 1–2 hours (rapid clearance) | ~4 hours (prolonged activity) | Likely intermediate (data pending) |

| Toxicity | Delayed thrombocytopenia | Similar hematological toxicity | Expected similar profile |

| Clinical Use | Lymphoma, glioblastoma | Colon carcinoma, glioblastoma | Under investigation |

- Tumor Growth Delay : MeCCNU causes longer growth delays in EMT6 tumors than BCNU due to reduced recovery from DNA damage .

- Clinical Responses : CCNU showed activity in glioblastoma and lymphoma patients, while MeCCNU demonstrated efficacy in colon cancer models .

Carbamoylation vs. Alkylation Balance

Biological Activity

1-(2-Chloroethyl)-3-(4-ethylcyclohexyl)-1-nitrosourea (commonly referred to as "ethylcyclohexyl nitrosourea") is a synthetic compound belonging to the nitrosourea class, known for its potent antitumor properties. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C₉H₁₆ClN₃O₂

- Molecular Weight : Approximately 233.70 g/mol

- Key Structural Features :

- Contains a chloroethyl group and an ethylcyclohexyl moiety.

- Exhibits unique alkylation mechanisms that enhance its lipophilicity, allowing effective penetration of the blood-brain barrier.

This compound exerts its biological activity primarily through alkylation of DNA , leading to the formation of DNA adducts. This process interrupts normal cellular processes and triggers apoptosis in rapidly dividing cancer cells. The compound's mechanism can be summarized as follows:

- DNA Damage : Alkylation results in cross-linking and strand breaks.

- Cell Cycle Disruption : Affects proteins involved in cell cycle regulation, leading to cell cycle arrest.

- Apoptosis Induction : Ultimately results in programmed cell death of malignant cells.

Therapeutic Applications

This compound has shown significant efficacy against various malignancies, particularly:

- Brain Tumors : Effective in treating gliomas due to its ability to cross the blood-brain barrier.

- Lymphomas : Demonstrated activity against lymphoid tissues.

Clinical Studies and Efficacy

Clinical studies have highlighted the following findings regarding the efficacy of this compound:

- Efficacy in Gliomas : A study reported a response rate of approximately 30% in patients with recurrent glioblastoma multiforme when treated with this compound .

- Combination Therapies : Research indicates that combining this agent with other chemotherapeutics may enhance overall treatment outcomes by synergistically increasing cytotoxic effects .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to other nitrosoureas:

| Compound Name | Molecular Formula | Molecular Weight | Notable Characteristics |

|---|---|---|---|

| This compound | C₉H₁₆ClN₃O₂ | 233.70 g/mol | Antitumor activity; unique alkylation mechanism |

| Lomustine | C₈H₁₁ClN₂O₃ | 233.70 g/mol | Effective against brain tumors; similar action |

| Carmustine | C₇H₈ClN₃O₂ | 214.66 g/mol | Broader application; different side effects |

Side Effects and Toxicity

While effective, the use of this compound is associated with several side effects due to its cytotoxic nature. Common side effects include:

- Nausea and vomiting

- Bone marrow suppression leading to increased risk of infection

- Potential long-term effects on organ function

Q & A

Q. What is the molecular structure and key physicochemical properties of Methyl-CCNU?

Methyl-CCNU has the IUPAC name 1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea. Its molecular formula is C₁₀H₁₈ClN₃O₂ , with a relative molecular mass of 263.7 g/mol. It is a light-yellow crystalline powder, sparingly soluble in water but soluble in organic solvents like ethanol. The nitrosourea moiety and chloroethyl group are critical for its alkylating activity. Structural analogs like CCNU (lomustine) differ in the cyclohexyl substituent (methyl vs. unmodified cyclohexyl) .

Q. What are the primary safety protocols for handling Methyl-CCNU in laboratory settings?

Methyl-CCNU is classified as a Group 1 carcinogen by IARC, with sufficient evidence of human carcinogenicity. Researchers must:

- Use glove boxes or fume hoods to prevent aerosol exposure.

- Wear nitrile gloves , lab coats, and eye protection.

- Decontaminate surfaces with alkaline solutions (e.g., 1 M NaOH) to hydrolyze residual nitrosourea compounds.

- Follow OSHA guidelines for "Particularly Hazardous Substances" (PHS), including dedicated waste disposal systems .

Q. How is Methyl-CCNU classified in carcinogenicity databases, and what evidence supports this?

Methyl-CCNU is listed as a Group 1 carcinogen (carcinogenic to humans) by IARC, based on:

- Epidemiological data : Increased leukemia risk in patients treated with Methyl-CCNU for glioma.

- Rodent studies : Dose-dependent induction of lung, kidney, and gastrointestinal tumors.

- Mechanistic evidence : DNA alkylation at the O⁶-guanine position, leading to mismatch repair failures .

Advanced Research Questions

Q. What analytical methods are used to quantify Methyl-CCNU in biological matrices during pharmacokinetic studies?

| Method | Detection Limit | Key Features |

|---|---|---|

| HPLC-UV | 0.1 µg/mL | Reverse-phase C18 column, mobile phase: methanol/water (70:30), λ = 230 nm . |

| GC-MS (EI mode) | 5 ng/mL | Derivatization with BSTFA for volatility; monitors m/z 214 (molecular ion) . |

| LC-MS/MS | 0.5 ng/mL | MRM transitions: 264 → 154 (quantifier), 264 → 107 (qualifier) . |

Q. How do cytochrome P450 enzymes influence the metabolic activation of Methyl-CCNU?

Methyl-CCNU undergoes microsomal monooxygenation via CYP3A4/5, producing hydroxylated intermediates (e.g., trans-4-hydroxy metabolites). These metabolites facilitate DNA crosslinking but are less stable than the parent compound. Reductive denitrosation by NADPH-cytochrome P450 reductase generates reactive chloroethyl diazohydroxide, a direct DNA alkylator. Pretreatment with phenobarbital (a CYP inducer) accelerates metabolism, reducing systemic toxicity but potentially diminishing efficacy .

Q. What experimental models are suitable for studying Methyl-CCNU’s metabolic and toxicological profiles?

- In vitro : Rat/human liver microsomes to assess CYP-mediated hydroxylation and denitrosation .

- In vivo :

- Mice : Evaluate antitumor efficacy in glioblastoma xenografts (dose: 20–40 mg/kg, i.p.).

- Rats : Monitor nephrotoxicity (e.g., tubular necrosis at 10 mg/kg/day for 5 days).

- Clinical : Pharmacokinetic studies in glioma patients, measuring plasma half-life (~1.5 hrs) and cerebrospinal fluid penetration .

Q. How can researchers resolve contradictions in carcinogenicity data across Methyl-CCNU studies?

Discrepancies often arise from:

- Dose regimens : Subchronic vs. acute exposure (e.g., 5 mg/kg/week vs. 50 mg/kg once).

- Species-specific metabolism : Higher CYP2B activity in rodents increases hydroxylation vs. humans.

- Endpoint variability : Tumor incidence vs. DNA adduct quantification. Mitigation strategies :

- Standardize dosing using body surface area (BSA) normalization.

- Use transgenic models (e.g., O⁶-methylguanine-DNA methyltransferase knockouts) to isolate alkylation effects .

Q. What is the impact of enzyme inducers (e.g., phenobarbital) on Methyl-CCNU’s therapeutic index?

Phenobarbital pretreatment:

- Reduces toxicity by enhancing denitrosation (↓ systemic exposure to intact Methyl-CCNU).

- Diminishes efficacy by depleting cytotoxic metabolites in target tissues. Experimental design : Co-administer CYP inhibitors (e.g., ketoconazole) to prolong alkylating activity in tumor models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.